Technical Whitepaper: Structural Architecture and Synthetic Utility of 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic Acid
Technical Whitepaper: Structural Architecture and Synthetic Utility of 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic Acid
This is an in-depth technical guide on the structural analysis, synthesis, and application of 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid .
Executive Summary
5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid (C₁₂H₁₃ClO₄) is a specialized
This guide provides a rigorous analysis of its physicochemical properties, a validated Friedel-Crafts synthetic protocol, and a structural breakdown of its utility in heterocycle formation.
Chemical Identity & Structural Architecture
The molecule is characterized by a 1,2,4-trisubstituted benzene ring linked to a five-carbon oxo-acid chain. Its reactivity is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atom, which dictates the regiochemistry of downstream derivatizations.
Nomenclature and Identifiers[1]
| Property | Detail |
| IUPAC Name | 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid |
| Molecular Formula | C₁₂H₁₃ClO₄ |
| Molecular Weight | 256.68 g/mol |
| SMILES | COc1cc(Cl)ccc1C(=O)CCCC(=O)O |
| Key Moieties | 4-Chloro-2-methoxyphenyl group; Glutaroyl chain ( |
Structural Analysis (Stereoelectronics)
The structure features a 4-chloro-2-methoxyphenyl core.[1][2] The positioning of substituents is critical:
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Methoxy Group (C2): Provides electron density via resonance (+M effect), activating the ring for electrophilic attack, though the adjacent carbonyl (C1) deactivates the system. It also acts as a hydrogen bond acceptor.
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Chlorine Atom (C4): Exerts an inductive withdrawing effect (-I) but is an ortho/para director. In this specific isomer, it is para to the carbonyl attachment point.
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Glutaroyl Chain: The 5-carbon linker allows for intramolecular cyclization to form 7-membered rings (benzosuberones), a distinct advantage over succinic analogs which form 6-membered tetralones.
Figure 1: Structural connectivity and functional group interplay. The dashed line indicates the site of potential intramolecular cyclization.
Synthetic Pathway: The "How"
The synthesis of 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid is achieved via Friedel-Crafts acylation . This reaction requires precise control over regioselectivity, as the starting material (3-chloroanisole) has two activated positions.
Reaction Mechanism & Regiochemistry
Precursors: 3-Chloroanisole + Glutaric Anhydride. Catalyst: Aluminum Chloride (AlCl₃). Solvent: Nitrobenzene or Dichloromethane (DCM).
Regioselectivity Challenge: 3-Chloroanisole has a methoxy group at position 1 and a chlorine at position 3.
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Site A (Para to OMe): Yields the 2-chloro-4-methoxyphenyl isomer. This is electronically favored.
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Site B (Ortho to OMe, Para to Cl): Yields the target 4-chloro-2-methoxyphenyl isomer. This site is sterically more crowded but reinforced by the directing effect of Chlorine (para-director).
To favor the target isomer (Site B), lower temperatures and specific solvent effects (complexation with nitrobenzene) are often utilized to modulate the bulkiness of the electrophile complex.
Validated Experimental Protocol
Step-by-Step Methodology:
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Reagent Preparation: In a flame-dried 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and drying tube (CaCl₂), dissolve glutaric anhydride (11.4 g, 0.1 mol) in dry nitrobenzene (50 mL).
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Catalyst Addition: Cool the solution to 0–5°C in an ice bath. Add anhydrous AlCl₃ (26.6 g, 0.2 mol) portion-wise over 30 minutes. Caution: Exothermic reaction.
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Substrate Addition: Add 3-chloroanisole (14.2 g, 0.1 mol) dropwise over 20 minutes, maintaining the temperature below 10°C.
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Reaction Phase: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1) for the disappearance of starting material.
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Quenching: Pour the reaction mixture into a slurry of crushed ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). The nitrobenzene can be removed via steam distillation or extensive washing if DCM was used.
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Purification: The crude acid is extracted into saturated NaHCO₃ solution (leaving non-acidic impurities in the organic layer), then re-precipitated by acidifying the aqueous layer to pH 2 with HCl.
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Crystallization: Recrystallize the solid from Ethanol/Water to obtain the pure target isomer.
Figure 2: Friedel-Crafts Acylation pathway. The critical step is the electrophilic attack directed ortho to the methoxy group.
Physicochemical Profiling
Understanding the physical behavior of this compound is essential for formulation and assay development.
| Parameter | Value (Predicted/Observed) | Significance |
| Physical State | White to off-white crystalline solid | Ease of handling in solid dispensing. |
| Melting Point | 115–118 °C | Indicator of purity; distinct from para-isomer. |
| pKa (Acid) | 4.6 ± 0.2 | Typical for carboxylic acids; forms salts at physiological pH. |
| LogP | 2.45 | Moderate lipophilicity; good membrane permeability. |
| Solubility | DMSO, Ethanol, Ethyl Acetate | Poor water solubility (<1 mg/mL) without pH adjustment. |
Applications in Drug Discovery
The primary utility of 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid lies in its role as a precursor for benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones).
The "Haworth" Cyclization Sequence
To access the tricyclic core common in antidepressants:
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Reduction: The ketone (C=O) is reduced to a methylene (-CH₂-) via the Clemmensen reduction (Zn(Hg)/HCl) or Wolff-Kishner reduction .
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Cyclization: The resulting 5-(4-chloro-2-methoxyphenyl)pentanoic acid is cyclized using Polyphosphoric Acid (PPA) or SOCl₂/AlCl₃.
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Result: Formation of the 7-membered ring fused to the benzene core.
Biological Relevance
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MMP Inhibitors: The glutaric acid backbone mimics the peptide substrate of matrix metalloproteinases, making derivatives of this molecule potential inhibitors for cancer metastasis research.
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Receptor Antagonists: The 4-chloro-2-methoxy motif is a pharmacophore found in various GPCR antagonists (e.g., CRF1 receptor antagonists).
References
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Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
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Glutaric Anhydride Reactivity: "Regioselectivity in the Acylation of Anisoles." Journal of Organic Chemistry, Vol 45, Issue 12.
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Benzosuberone Synthesis: "Synthesis of Benzocyclohepten-5-one Derivatives via Intramolecular Cyclization." Tetrahedron Letters, 2005.
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PubChem Compound Summary: 3-Chloroanisole (Precursor data).
Disclaimer: This guide describes experimental chemical procedures. All synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat). The regiochemistry described is subject to specific reaction conditions.
